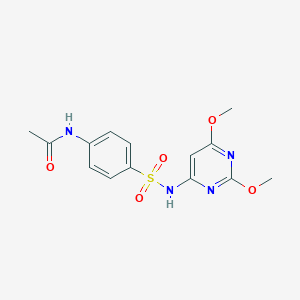

Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)-

Vue d'ensemble

Description

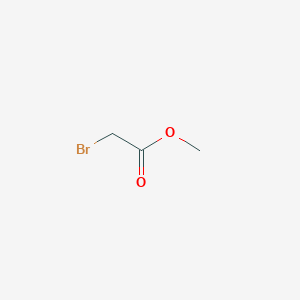

“Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)-” is a chemical compound with the linear formula C14H16N4O5S . It has a molecular weight of 352.371 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. The molecular weight is known to be 352.371 .Applications De Recherche Scientifique

Photodegradation Studies

Sulfadimethoxine N4-Acetate has been used in studies investigating the photodegradation of sulfonamides and their N4-acetylated metabolites in water . These studies are crucial for understanding the environmental fate of these compounds once they are released into the aquatic environment .

Antibiotic Applications

Sulfadimethoxine N4-Acetate is a type of sulfonamide antibiotic. It has been used in the prevention and treatment of bacterial and coccidial infections, particularly in poultry . However, its misuse can lead to side effects such as chemical poisoning and allergic reactions .

Aptamer-Based Assays

The compound has been used in the development of aptamer-based assays for the detection of sulfadimethoxine . In this application, the peroxidase-like activity of gold nanoparticles is inhibited by a ssDNA aptamer against sulfadimethoxine. The presence of sulfadimethoxine leads to the desorption of the aptamer from the nanoparticles’ surface, reactivating their catalytic property .

Environmental Monitoring

Due to its use as an antibiotic in animal feed, Sulfadimethoxine N4-Acetate can end up in the environment, particularly in water bodies. Therefore, it is often monitored as part of environmental surveillance programs .

Liquid Chromatographic Determination

Sulfadimethoxine N4-Acetate, along with other sulfonamides, can be determined using high-performance liquid chromatography . This method is particularly useful for detecting residues of these compounds in biological samples .

Studies on Metabolism

Sulfadimethoxine N4-Acetate is a metabolite of sulfadimethoxine. Therefore, it is often used in studies investigating the metabolism of sulfonamides .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Sulfadimethoxine N4-Acetate primarily targets the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

Sulfadimethoxine N4-Acetate inhibits the bacterial synthesis of folic acid (pteroylglutamic acid) from para-aminobenzoic acid . By blocking this pathway, the compound prevents bacteria from producing the folic acid they need to grow and reproduce .

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria . The downstream effects of this inhibition include a halt in bacterial growth and reproduction, as the bacteria are unable to produce the necessary folic acid .

Pharmacokinetics

Sulfadimethoxine is metabolized by N4-acetylation and N1-glucuronidation , leading to the final double conjugate N4-acetylsulfadimethoxine-N1-glucuronide . When N4-acetylsulfadimethoxine is administered as the parent drug, 30% of the dose is N1-glucuronidated and excreted . Fast acetylators show a shorter half-life for sulfadimethoxine than slow acetylators . Approximately 50–60% of the oral dose of sulfadimethoxine is excreted in the urine, leaving 40–50% for excretion into bile and faeces .

Result of Action

The molecular and cellular effects of Sulfadimethoxine N4-Acetate’s action include the inhibition of bacterial growth and reproduction . This is achieved by blocking the synthesis of folic acid, a crucial component for bacterial survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sulfadimethoxine N4-Acetate. For instance, photodegradation might be an important elimination process for light-sensitive pharmaceuticals, such as antibiotics . The decrease of concentrations were in the range from 4% for sulfadiazine to 22% for N4-acetylsulfamethazine .

Propriétés

IUPAC Name |

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5S/c1-9(19)15-10-4-6-11(7-5-10)24(20,21)18-12-8-13(22-2)17-14(16-12)23-3/h4-8H,1-3H3,(H,15,19)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYOSEJTAADVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204077 | |

| Record name | Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)- | |

CAS RN |

555-25-9 | |

| Record name | N4-Acetylsulfadimethoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadimethoxine N4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-[4-[[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADIMETHOXINE N4-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K98HZI4W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How is sulfadimethoxine N4-acetate excreted from the body compared to sulfadimethoxine itself?

A: Research suggests that sulfadimethoxine N4-acetate is excreted much more efficiently than the parent drug, sulfadimethoxine. This difference is attributed to their renal clearance mechanisms. Studies in dogs show that sulfadimethoxine N4-acetate has a significantly higher clearance ratio compared to sulfadimethoxine. [] This means that a greater proportion of sulfadimethoxine N4-acetate is filtered and eliminated by the kidneys.

Q2: What role does protein binding play in the excretion of sulfadimethoxine and its metabolites?

A: Protein binding appears to significantly influence the excretion of sulfadimethoxine and its biotransformed products. Specifically, sulfadimethoxine N1-glucuronide, another metabolite of sulfadimethoxine, shows a considerably reduced affinity to dog plasma proteins compared to both sulfadimethoxine and sulfadimethoxine N4-acetate. [] This weaker protein binding likely contributes to the higher clearance ratio observed for sulfadimethoxine N1-glucuronide.

Q3: What can you tell us about the tubular secretion of sulfadimethoxine and its metabolites?

A: Research indicates distinct differences in the tubular secretion of sulfadimethoxine and its biotransformed products. While sulfadimethoxine N4-acetate demonstrates considerable proximal tubular secretion, both sulfadimethoxine N1-glucuronide and sulfadimethoxine exhibit insufficient proximal tubular secretion. [] These findings highlight the varying interactions of these compounds with renal transport mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)